Cas no 2633686-29-8 (1-methyl-2-(2-nitroethenyl)-1H-imidazole)

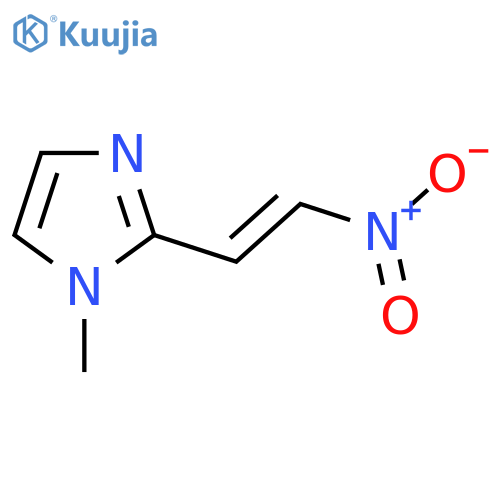

2633686-29-8 structure

商品名:1-methyl-2-(2-nitroethenyl)-1H-imidazole

1-methyl-2-(2-nitroethenyl)-1H-imidazole 化学的及び物理的性質

名前と識別子

-

- 2633686-29-8

- EN300-725198

- EN300-1797268

- 1-methyl-2-[(E)-2-nitroethenyl]-1H-imidazole

- 1-methyl-2-(2-nitroethenyl)-1H-imidazole

- 1868645-82-2

-

- インチ: 1S/C6H7N3O2/c1-8-5-3-7-6(8)2-4-9(10)11/h2-5H,1H3/b4-2+

- InChIKey: MIIQDAWCBYYQLH-DUXPYHPUSA-N

- ほほえんだ: [O-][N+](/C=C/C1=NC=CN1C)=O

計算された属性

- せいみつぶんしりょう: 153.053826475g/mol

- どういたいしつりょう: 153.053826475g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 175

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 63.6Ų

- 疎水性パラメータ計算基準値(XlogP): 0.3

1-methyl-2-(2-nitroethenyl)-1H-imidazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1797268-1.0g |

1-methyl-2-(2-nitroethenyl)-1H-imidazole |

2633686-29-8 | 1g |

$1086.0 | 2023-05-26 | ||

| Enamine | EN300-1797268-0.1g |

1-methyl-2-(2-nitroethenyl)-1H-imidazole |

2633686-29-8 | 0.1g |

$956.0 | 2023-09-19 | ||

| Enamine | EN300-1797268-2.5g |

1-methyl-2-(2-nitroethenyl)-1H-imidazole |

2633686-29-8 | 2.5g |

$2127.0 | 2023-09-19 | ||

| Enamine | EN300-1797268-5g |

1-methyl-2-(2-nitroethenyl)-1H-imidazole |

2633686-29-8 | 5g |

$3147.0 | 2023-09-19 | ||

| Enamine | EN300-1797268-1g |

1-methyl-2-(2-nitroethenyl)-1H-imidazole |

2633686-29-8 | 1g |

$1086.0 | 2023-09-19 | ||

| Enamine | EN300-1797268-0.25g |

1-methyl-2-(2-nitroethenyl)-1H-imidazole |

2633686-29-8 | 0.25g |

$999.0 | 2023-09-19 | ||

| Enamine | EN300-1797268-10g |

1-methyl-2-(2-nitroethenyl)-1H-imidazole |

2633686-29-8 | 10g |

$4667.0 | 2023-09-19 | ||

| Enamine | EN300-1797268-10.0g |

1-methyl-2-(2-nitroethenyl)-1H-imidazole |

2633686-29-8 | 10g |

$4667.0 | 2023-05-26 | ||

| Enamine | EN300-1797268-5.0g |

1-methyl-2-(2-nitroethenyl)-1H-imidazole |

2633686-29-8 | 5g |

$3147.0 | 2023-05-26 | ||

| Enamine | EN300-1797268-0.05g |

1-methyl-2-(2-nitroethenyl)-1H-imidazole |

2633686-29-8 | 0.05g |

$912.0 | 2023-09-19 |

1-methyl-2-(2-nitroethenyl)-1H-imidazole 関連文献

-

Eugene P. Petrov,Rafayel Petrosyan,Petra Schwille Soft Matter, 2012,8, 7552-7555

-

Rinki Brahma,Munendra Pal Singh,Jubaraj B. Baruah RSC Adv., 2019,9, 33403-33412

-

Vlasta Bonačić-Koutecký,Thorsten M. Bernhardt Phys. Chem. Chem. Phys., 2012,14, 9252-9254

2633686-29-8 (1-methyl-2-(2-nitroethenyl)-1H-imidazole) 関連製品

- 2034307-48-5(1-(2-chlorophenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea)

- 2227982-18-3(rac-2-(1R,3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclopentylacetic acid)

- 2171150-05-1((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)

- 885522-51-0(4-Cyano-6-methyl (1H)indazole)

- 275797-10-9(Benzene, 1-(3-chloropropyl)-4-iodo-)

- 2241337-84-6(Bemnifosbuvir hemisulfate)

- 2005806-71-1(tert-butyl N-[3-(1-methyl-1H-pyrazol-5-yl)-3-oxopropyl]carbamate)

- 941902-66-5(1-(3-fluorophenyl)methyl-3-(pyridin-4-yl)methyl-1H,2H,3H,4H-pyrido3,2-dpyrimidine-2,4-dione)

- 1805550-59-7(4-(Bromomethyl)-5-(difluoromethyl)-3-methyl-2-nitropyridine)

- 64028-63-3(5-Norbornene-2-carboxylic tetrahydrofurfurylester)

推奨される供給者

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量